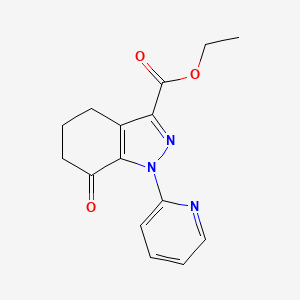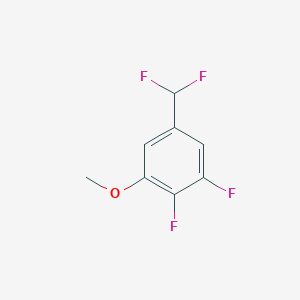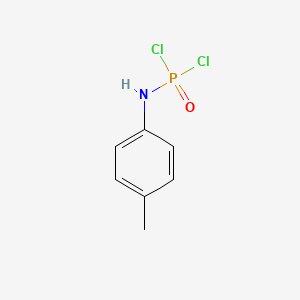
propan-2-yl (6S)-6,8-dihydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl (6S)-6,8-dihydroxyoctanoate is an organic compound characterized by its unique structure, which includes a propan-2-yl group and a dihydroxyoctanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (6S)-6,8-dihydroxyoctanoate typically involves the esterification of (6S)-6,8-dihydroxyoctanoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts can also enhance the reaction rate and reduce the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl (6S)-6,8-dihydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 6,8-dioxooctanoate derivatives.
Reduction: Formation of propan-2-yl (6S)-6,8-dihydroxyoctanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Propan-2-yl (6S)-6,8-dihydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which propan-2-yl (6S)-6,8-dihydroxyoctanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active dihydroxyoctanoic acid, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl (6S)-6-hydroxyhexanoate
- Propan-2-yl (6S)-6,8-dihydroxydecanoate
- Propan-2-yl (6S)-6,8-dihydroxyheptanoate
Uniqueness
Propan-2-yl (6S)-6,8-dihydroxyoctanoate is unique due to its specific chain length and the presence of two hydroxyl groups at distinct positions. This structural feature imparts unique chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H22O4 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
propan-2-yl (6S)-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C11H22O4/c1-9(2)15-11(14)6-4-3-5-10(13)7-8-12/h9-10,12-13H,3-8H2,1-2H3/t10-/m0/s1 |
Clave InChI |
PHXDYSXFZVRSEI-JTQLQIEISA-N |
SMILES isomérico |
CC(C)OC(=O)CCCC[C@@H](CCO)O |
SMILES canónico |
CC(C)OC(=O)CCCCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)

![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)




![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)




![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

